4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC13689116

Molecular Formula: C10H12BrNO2S

Molecular Weight: 290.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2S |

|---|---|

| Molecular Weight | 290.18 g/mol |

| IUPAC Name | 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H12BrNO2S/c1-12-15(13,14)10-5-4-8(11)6-9(10)7-2-3-7/h4-7,12H,2-3H2,1H3 |

| Standard InChI Key | DBTKAVBWSGTDRJ-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2 |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2 |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

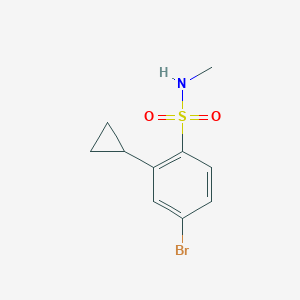

The molecular formula of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide is C₁₀H₁₂BrNO₂S, with a molecular weight of 290.18 g/mol . The structure comprises a benzene ring substituted with a bromine atom at position 4, a cyclopropyl group at position 2, and a methylsulfonamide group at position 1 (Figure 1).

Figure 1: Structural Representation

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide likely involves multi-step functionalization:

-

Cyclopropane Introduction: A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) could attach the cyclopropyl group to 2-bromobenzenesulfonamide precursors .

-

Bromination: Electrophilic aromatic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) targets the para position relative to the sulfonamide group .

-

N-Methylation: Treatment of the intermediate sulfonamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields the N-methyl derivative .

Table 1: Key Synthetic Intermediates

| Step | Intermediate | Reagents/Conditions |

|---|---|---|

| 1 | 2-Cyclopropylbenzenesulfonamide | Pd(PPh₃)₄, cyclopropylboronic acid, base |

| 2 | 4-Bromo-2-cyclopropylbenzenesulfonamide | NBS, radical initiator |

| 3 | Target Compound | CH₃I, K₂CO₃, DMF |

Reactivity Profile

-

Bromine Substitution: The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck) for further derivatization .

-

Sulfonamide Group: The N-methyl sulfonamide can participate in hydrogen bonding, influencing solubility and biological interactions .

-

Cyclopropyl Ring: Strain in the cyclopropane ring may facilitate ring-opening reactions under acidic or radical conditions .

Physical and Chemical Properties

Physicochemical Data

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

-

Storage: Stable at room temperature when protected from moisture and light .

Applications and Biological Relevance

Material Science

Brominated aromatics are utilized in organic electronics and ligand design for catalysis . The cyclopropyl group’s rigidity could stabilize metal complexes in catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume